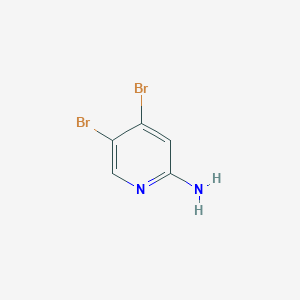4,5-Dibromopyridin-2-amine
CAS No.: 856848-33-4
Cat. No.: VC2834534
Molecular Formula: C5H4Br2N2
Molecular Weight: 251.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 856848-33-4 |
|---|---|
| Molecular Formula | C5H4Br2N2 |
| Molecular Weight | 251.91 g/mol |
| IUPAC Name | 4,5-dibromopyridin-2-amine |
| Standard InChI | InChI=1S/C5H4Br2N2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) |
| Standard InChI Key | MQCOZWNPLKZILW-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CN=C1N)Br)Br |
| Canonical SMILES | C1=C(C(=CN=C1N)Br)Br |
Introduction
Chemical Structure and Properties
4,5-Dibromopyridin-2-amine is characterized by its unique molecular structure containing two bromine atoms and an amino group attached to a pyridine ring. This arrangement confers specific chemical and physical properties that make it valuable in synthetic chemistry.
Basic Chemical Information
The fundamental chemical properties of 4,5-Dibromopyridin-2-amine are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 856848-33-4 |
| Molecular Formula | C₅H₄Br₂N₂ |
| Molecular Weight | 251.91 g/mol |
| IUPAC Name | 4,5-dibromopyridin-2-amine |
| Synonyms | 2-Amino-4,5-dibromopyridine, MFCD16556235, SCHEMBL20772455 |
| Appearance | Crystalline solid |
Table 1: Basic chemical information of 4,5-Dibromopyridin-2-amine
Physicochemical Properties
The compound exhibits specific physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 251.87207 Da |
| Monoisotopic Mass | 249.87412 Da |
| Topological Polar Surface Area | 38.9 Ų |
| Complexity | 99 |
Table 2: Physicochemical properties of 4,5-Dibromopyridin-2-amine
The moderate lipophilicity (XLogP3-AA value of 1.9) suggests a balanced distribution between aqueous and lipid phases, which is advantageous for drug development. The presence of hydrogen bond donors and acceptors enables intermolecular interactions that can be crucial for biological activity.
Applications in Organic Synthesis
4,5-Dibromopyridin-2-amine serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential pharmaceutical applications.
As a Synthetic Intermediate
The compound functions as an important intermediate in the synthesis of:
-
Functionalized pyridine derivatives
-
Heterocyclic compounds with potential biological activity
-
Active pharmaceutical ingredients
-
Agrochemical compounds
The presence of two bromine atoms at positions 4 and 5 provides reactive sites for various transformations including:
-
Cross-coupling reactions (Suzuki, Stille, Negishi)
-
Nucleophilic aromatic substitution
-
Metal-halogen exchange reactions
-
Directed metalation chemistry
Biological Activity and Medicinal Chemistry Applications
| Biological Activity | Mechanism/Notes |
|---|---|
| Antibacterial | Potentially disrupts bacterial cell processes |
| Anti-inflammatory | May modulate inflammatory signaling pathways |
| Antiviral | Structural features similar to known antiviral compounds |
| Enzyme inhibition | Can interact with specific enzyme active sites |
Table 3: Potential biological activities of 4,5-Dibromopyridin-2-amine and its derivatives
Structure-Activity Relationships
The presence of halogen substituents often enhances biological activity by:
-
Improving lipophilicity, which can enhance membrane permeability
-
Altering metabolic stability, potentially extending the half-life of the compound
-
Enabling halogen bonding with biological targets
-
Modifying the electronic properties of the molecule, affecting its interaction with receptors or enzymes
The amino group at position 2 provides additional possibilities for hydrogen bonding interactions with biological targets and serves as a site for further functionalization in drug design.
Chemical Reactivity and Modifications
Reactivity of Bromine Positions
The bromine atoms at positions 4 and 5 of the pyridine ring can undergo various transformations:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck)
-
Copper-catalyzed coupling reactions
-
Nucleophilic aromatic substitution reactions
-
Lithium-halogen exchange followed by electrophilic trapping
These transformations enable the incorporation of the 4,5-Dibromopyridin-2-amine scaffold into more complex molecular structures.
Amino Group Modifications
The primary amine at position 2 offers additional synthetic versatility:
-
N-Alkylation reactions
-
Acylation to form amides
-
Conversion to diazonium salts for further transformations
-
Formation of imines or enamines
-
Participation in heterocycle formation
Recent research has explored catalytic methods for N-alkylation of 2-aminopyridines, which could be applicable to 4,5-Dibromopyridin-2-amine. These methods include Ir-catalyzed N-alkylation via borrowing hydrogen processes and BF₃·OEt₂-catalyzed reactions with 1,2-diketones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume